3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam

Pharmaceutical impurity profiling HPLC correction factor Oxazepam related substances

3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (CAS 19554-95-1, molecular formula C₁₅H₁₁ClN₂O₂, MW 286.71 g/mol) is the 2,3-dione oxidation product of the 3-hydroxybenzodiazepine oxazepam. It is officially designated as Oxazepam EP Impurity A (European Pharmacopoeia) and Oxazepam USP Related Compound A (United States Pharmacopeia), making it one of five specified impurities (A–E) required for oxazepam drug substance and finished product release testing under both compendia.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 19554-95-1
Cat. No. B3333841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam
CAS19554-95-1
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2
InChIInChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,13H,(H,17,19)(H,18,20)
InChIKeyZPRNOXLABKLWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (CAS 19554-95-1) – Identity, Pharmacopeial Role, and Procurement Context


3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (CAS 19554-95-1, molecular formula C₁₅H₁₁ClN₂O₂, MW 286.71 g/mol) is the 2,3-dione oxidation product of the 3-hydroxybenzodiazepine oxazepam [1]. It is officially designated as Oxazepam EP Impurity A (European Pharmacopoeia) and Oxazepam USP Related Compound A (United States Pharmacopeia), making it one of five specified impurities (A–E) required for oxazepam drug substance and finished product release testing under both compendia [2]. The compound is supplied as a racemic mixture, is classified as a controlled substance in several jurisdictions, and is primarily procured as a pharmaceutical reference standard for analytical method development, method validation, and quality control release of oxazepam active pharmaceutical ingredient and dosage forms [3].

Why Generic Oxazepam Impurity Reference Standards Cannot Substitute for 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam in Regulated Analysis


Oxazepam EP Impurities A through E are chemically and analytically distinct entities with different relative retention times, UV response factors, and degradation origins [1]. Impurity A (the 2,3-dione) exhibits a correction factor of 4.0 in the EP HPLC method—the highest among the five specified impurities—meaning its peak area underestimates true mass by a factor of four relative to the oxazepam parent peak at 235 nm. In contrast, Impurity B requires only a 1.1× correction [1]. Furthermore, 3-oxo derivatives such as Impurity A are explicitly excluded as metabolic intermediates in vivo, whereas 3-hydroxy benzodiazepines are metabolic precursors to quinazolin-2-one formation [2]. These differences mean that using a structurally similar but analytically non-identical impurity standard will produce inaccurate quantitation, fail system suitability criteria, and lead to regulatory non-compliance in ANDA or commercial batch release testing.

Quantitative Differentiation of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam from Closest Oxazepam Impurity Analogs – Head-to-Head Evidence


HPLC UV Response Factor: Impurity A Requires a 4.0× Correction vs. 1.1× for Impurity B – Highest Among All Five EP Specified Impurities

In the European Pharmacopoeia HPLC method for oxazepam related substances (C18 column, phosphate buffer pH 10.5 / acetonitrile gradient, detection at 235 nm), Impurity A exhibits a chromatographic response factor that is only one-quarter that of the oxazepam parent peak, mandating a correction factor of 4.0 for accurate quantitation [1]. In the same monograph, Impurity B requires a correction factor of only 1.1, while Impurities C, D, and E require no correction factor at all [1]. This means that, without correction, Impurity A would be under-reported by approximately 73% relative to Impurity B under identical chromatographic conditions.

Pharmaceutical impurity profiling HPLC correction factor Oxazepam related substances European Pharmacopoeia monograph

HPLC Detection Sensitivity: Impurity A LOD of 0.13 ng Is 2.4× More Sensitive Than Impurity B (0.31 ng) and 2.2× More Sensitive Than Impurity C (0.28 ng)

A validated stability-indicating HPLC method for simultaneous determination of oxazepam and its related substances reported detection limits for three impurities under identical chromatographic conditions (C18 column, 0.05 M ammonium phosphate monobasic–methanol 45:55 with triethylamine to pH 8.0, 1.0 mL/min, detection at 230 nm) [1]. Impurity A achieved the lowest limit of detection at 0.13 ng, compared to 0.31 ng for Impurity B and 0.28 ng for Impurity C, with all three calibration curves exhibiting r ≥ 0.9998 across approximately two orders of magnitude [1].

HPLC method validation Limit of detection Oxazepam impurity quantitation Pharmaceutical analytical chemistry

Melting Point Differentiation: Impurity A (165–168°C) Is Thermally Distinct from All Other EP Specified Impurities (Range 96–243°C)

The melting point of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (Impurity A) is reported as 165–168°C [1], which is substantially lower than Impurity B (242–243°C) [2] and Impurity E (239–241°C) , substantially higher than Impurity D (96–100°C) , and moderately lower than Impurity C (177–178°C) . This thermal profile places Impurity A in a distinct intermediate position within the oxazepam impurity family, providing a simple orthogonal identity confirmation test that can discriminate it from all four other EP-specified impurities without requiring chromatographic equipment.

Melting point Physicochemical characterization Reference standard identity confirmation Oxazepam impurity identification

Chromatographic Resolution Criticality: Impurity A Is the Resolution-Determining Peak Pair with Impurity E – USP and EP System Suitability Mandate R ≥ 1.5

Both the USP 2025 and EP (Ph. Eur. 11.6) oxazepam monographs designate the resolution between Impurity E (chlordiazepoxide related compound A / demoxepam, RRT ≈ 0.7) and Impurity A (RRT ≈ 0.8) as the critical system suitability parameter, with a minimum required resolution of 1.5 [1] [2]. These two impurities elute within approximately 0.1 RRT units of each other—the closest-eluting pair among all five specified impurities—making their separation the limiting factor for method performance. If the chromatographic system fails to resolve Impurity E from Impurity A, co-elution will produce a single overestimated peak that masks the presence of either impurity, directly compromising the accuracy of the related substances determination.

System suitability Chromatographic resolution Oxazepam monograph USP/EP harmonization

Dual Pharmacopeial Designation and Regulatory Traceability: Impurity A Is the Only Oxazepam Impurity Simultaneously Specified as EP Impurity A and USP Related Compound A with Identical Chemical Identity

3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam is unique among the five oxazepam-specified impurities in that it carries an identical primary designation in both the European Pharmacopoeia (Impurity A) and the United States Pharmacopeia (Related Compound A), with the same chemical definition: (5RS)-7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione [1] . By contrast, Impurity E is designated as 'Oxazepam Impurity E' in EP but 'Chlordiazepoxide Related Compound A' in USP; Impurity D is 'Oxazepam EP Impurity D' but also serves as an impurity for alprazolam, prazepam, and dipotassium clorazepate under different nomenclatures [2]. The USP reference standard for Impurity A (Catalog No. 1483017) is supplied as a 15 mg neat standard with a lot-specific Certificate of Analysis, stored at 2–8°C, and priced at approximately $872 .

Pharmacopeial reference standard Regulatory compliance ANDA method validation USP/EP impurity designation

Degradation Pathway Specificity: 3-Oxo Derivatives Are Explicitly Excluded as Metabolic Intermediates, Making Impurity A a Pure Chemical Degradation Marker

A foundational metabolic study of 1,4-benzodiazepine derivatives demonstrated that 3-hydroxy-1,4-benzodiazepines (including oxazepam) serve as metabolic precursors to quinazolin-2-one formation, whereas '3-oxo derivatives were excluded as metabolic intermediates' [1]. Impurity A, the 3-oxo-4,5-dihydro derivative, is therefore not a metabolite of oxazepam but rather arises exclusively via chemical degradation pathways—specifically base-catalyzed rearrangement of the 3-hydroxybenzodiazepine nucleus to the corresponding cyclic 2,3-diamide [2]. This is corroborated by the observation that analogous 2,3-diones are known products of alkaline stress conditions for temazepam and other 3-hydroxybenzodiazepines [3].

Degradation pathway Forced degradation Metabolic fate Stability-indicating method

Procurement-Driven Application Scenarios for 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (CAS 19554-95-1) Reference Standard


USP/EP Compendial Release Testing of Oxazepam Drug Substance and Tablets

For any laboratory performing oxazepam related substances testing per USP ⟨621⟩ or EP 2.2.29, Impurity A is mandatory for system suitability verification. The monograph requires resolution NLT 1.5 between Impurity E (RRT ≈ 0.7) and Impurity A (RRT ≈ 0.8), and the 4.0 correction factor must be applied to Impurity A peak areas for accurate quantitation against the 0.2% individual impurity limit [1] [2]. Procurement of the authentic USP Reference Standard (Catalog 1483017, 15 mg, $872) or an EP-traceable certified reference material with a valid Certificate of Analysis is essential for passing regulatory inspections during ANDA review or commercial batch release.

Forced Degradation (Stress Testing) Studies for Oxazepam Stability-Indicating Method Validation

Impurity A is the key marker for alkaline stress conditions due to the base-catalyzed rearrangement of the 3-hydroxybenzodiazepine nucleus to the 2,3-dione [3]. In a forced degradation study design per ICH Q1A(R2), a characterized Impurity A reference standard enables accurate identification and quantitation of this degradation product at levels as low as 0.13 ng (HPLC-UV LOD) [4]. Its exclusive chemical (non-metabolic) origin makes it a more specific stability indicator than impurities that may also arise through metabolic pathways, strengthening the regulatory argument that the analytical method is truly stability-indicating.

Multi-Jurisdictional ANDA Filing Requiring Simultaneous USP and EP Compliance

Pharmaceutical manufacturers submitting to both FDA and EMA can leverage the dual-compendial designation of Impurity A (identical chemical identity and nomenclature in both USP and EP) to use a single reference standard lot for both monographs, provided traceability documentation is maintained [5]. This avoids the need to purchase and qualify separate USP and EP standards, which is not feasible for Impurity E (designated differently across compendia). The standard should be stored at 2–8°C and protected from light per USP storage specifications.

Root-Cause Investigation of Out-of-Specification Oxazepam Stability Results

When a stability batch of oxazepam tablets or capsules shows an unexpected increase in total impurities, Impurity A profiling can discriminate between thermal, acidic, and alkaline degradation pathways. The presence of Impurity A specifically implicates alkaline or nucleophilic conditions (e.g., excipient incompatibility with alkaline fillers, residual cleaning agents) because the 2,3-dione forms via hydroxide-mediated ring rearrangement [3]. Its melting point of 165–168°C also allows preparative isolation and confirmatory identification by differential scanning calorimetry or mixed melting point without requiring LC-MS/MS in every investigation [6].

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